molecular formula C2H3N B154446 Acetonitrile-13C2 CAS No. 1722-25-4

Acetonitrile-13C2

Cat. No. B154446
CAS RN: 1722-25-4
M. Wt: 43.037 g/mol
InChI Key: WEVYAHXRMPXWCK-ZDOIIHCHSA-N
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Description

Acetonitrile, a molecule with the formula CH3CN, is a simple nitrile and a common solvent used in various chemical reactions and applications. The isotopologue Acetonitrile-13C2 refers to acetonitrile with two of its carbon atoms labeled with the isotope carbon-13, which is useful for NMR spectroscopy studies due to its magnetic properties .

Synthesis Analysis

The synthesis of isotopically labeled acetonitrile, such as Acetonitrile-13C2, can be achieved through the reaction between methyl iodide and potassium cyanide, followed by specific isotopic enrichment processes . This method provides a pathway to obtain singly and multiply labeled isotopomers of acetonitrile, which are essential for detailed spectroscopic analysis and understanding molecular interactions.

Molecular Structure Analysis

The molecular structure of acetonitrile has been extensively studied, and its isotopologues provide additional insights. For instance, the structure of pressure-frozen acetonitrile has been determined using single-crystal X-ray diffraction, revealing the balance of weak CH...N bonds and the structural rearrangement between centrosymmetric and polar acetonitrile structures . Additionally, NMR studies of gaseous acetonitrile-13C2 have provided data on the NMR spectral parameters and the effects of solute-solvent molecular interactions .

Chemical Reactions Analysis

Acetonitrile participates in various chemical reactions, and its isotopologues can be used to study these processes in detail. For example, the interaction of acetonitrile with metal ions has been examined using UV-visible and NMR spectroscopy, demonstrating the formation of zwitterions and carbocations in the presence of alkali and alkaline earth metal perchlorates . Furthermore, acetonitrile can undergo C-H activation by Au(I)-Ag(I) clusters, leading to the formation of novel cluster compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile and its isotopologues are crucial for their application as solvents and in spectroscopic studies. The vibrational spectroscopy of acetonitrile isotopologues has been characterized, highlighting the sensitivity of the C≡N stretch vibrational mode to various cations, which is valuable for studying intermolecular interactions in electrolytes . The spin-lattice relaxation times and nuclear Overhauser effects of carbon-13 in acetonitrile have also been measured, providing insights into the relaxation mechanisms at play .

Scientific Research Applications

  • Spin-Lattice Relaxation Studies :Acetonitrile-13C2 has been utilized in studies of nuclear magnetic resonance (NMR), specifically in examining 13C spin-lattice relaxation times and nuclear Overhauser effects, contributing to our understanding of molecular relaxation mechanisms (Leipert, Noggle, & Gillen, 1974).

  • Vibrational Probes in Electrolytes :It has been characterized as a vibrant local vibrational mode in the study of electrolytes, particularly in metal-ion batteries and supercapacitors. Its infrared signature is sensitive to various cations, making it a valuable tool in spectroscopy for studying intermolecular interactions in these systems (Dereka et al., 2021).

  • Hyperpolarization in NMR Spectroscopy :Acetonitrile-13C2 is significant in the field of NMR spectroscopy through strategies like SABRE (signal amplification by reversible exchange), enhancing the detection sensitivity of NMR, particularly in weakly interacting ligands (Mewis et al., 2014).

  • Solvent-Solvent Interactions at Metal Interfaces :Its interaction with metals like Ag, Cu, Pt, and Rh has been explored using density functional theory calculations, providing insights into solvent-solvent interactions and electrostatic field effects at these interfaces (Ludwig, Singh, & Nørskov, 2020).

  • Molecular Dynamics Studies :Acetonitrile-13C2 is widely used in molecular dynamics studies, particularly as a solvent medium for various organic reactions, enzyme-based catalytic processes, and in biocatalysis (Alvarez, Llerena Suster, & McCarthy, 2014).

  • Analytical and Bioanalytical Applications :It plays a crucial role in extraction and deproteinization processes in analytical and bioanalytical chemistry, owing to its unique physicochemical properties and strong hydrogen bonding capabilities (Zarzycki et al., 2010).

  • Quantitative Polymer Analysis :13C NMR using Acetonitrile-13C2 as an internal standard has been applied for the quantitative analysis of polymers like polybutadiene, demonstrating its utility in polymer chemistry (Shibata, Yamazaki, & Takeuchi, 1977).

  • Solvent-Induced Hyperpolarizabilities :It has been used as a test case for studying solvation effects on hyperpolarizabilities, contributing to the understanding of molecular response in various solvents (Norman, Luo, & Ågren, 1997).

  • Solvent Effects on Chemical Shifts :The study of solvent effects on 13C chemical shifts of Acetonitrile-13C2, especially in relation to temperature dependence and solvation phenomena, is significant in magnetic resonance studies (Ando, Nishioka, & Kondo, 1976).

  • Investigation in Liquid Crystal Solutions :Acetonitrile-13C2's magnetic shielding anisotropy has been explored in liquid crystal solutions, contributing to the understanding of molecular orientation and dynamics in such phases (Bhattacharyya & Dailey, 1975).

Safety And Hazards

Acetonitrile-13C2 is classified as a flammable liquid (Category 2), and it can cause acute toxicity if swallowed, in contact with skin, or if inhaled (Category 4). It can also cause serious eye irritation (Category 2A) . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to handle it under a hood .

properties

IUPAC Name

acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N/c1-2-3/h1H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVYAHXRMPXWCK-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466409
Record name Acetonitrile-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

43.037 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetonitrile-13C2

CAS RN

1722-25-4
Record name Acetonitrile-13C2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1722-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetonitrile-13C2
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1722-25-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Jackowski, M Wilczek - Journal of molecular structure, 2003 - Elsevier
New measurements of NMR spectral parameters have been performed for acetonitrile- 13 C 2 in the gas phase. The solute compound was observed at low constant pressure (approx. …
Number of citations: 13 www.sciencedirect.com
M Szarmach, E Wagner-Wysiecka, MS Fonari… - Tetrahedron, 2012 - Elsevier
Novel biscrowns were successfully synthesized from azobenzocrown ethers containing hydroxyl groups in para position relative to the azo group. The synthesized host molecules, …
Number of citations: 18 www.sciencedirect.com
LW Beck - 1995 - search.proquest.com
The nature of Bronsted acidity in zeolite catalysts was investigated by several in situ NMR experiments. The proton sites were directly observed by $\sp1 $ H-MAS NMR experiments. …
Number of citations: 2 search.proquest.com

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